2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine
Description
Historical and Contemporary Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Organic Chemistry
The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. thegoodscentscompany.com Its historical significance is rooted in its fundamental role in biochemistry. Substituted pyrimidines are core components of nucleobases—cytosine, thymine, and uracil—which form the building blocks of DNA and RNA. thegoodscentscompany.com This biological prevalence has long made the pyrimidine scaffold a focal point for organic chemists.
In contemporary synthetic organic chemistry, the pyrimidine nucleus is considered a "privileged scaffold". This term reflects its recurring presence in a vast array of biologically active compounds and approved therapeutic agents. acs.orgsigmaaldrich.com Its significance extends to being a key component in numerous medicines, including antiviral and anticancer drugs. acs.orgnih.gov The development of novel synthetic methods to create diverse pyrimidine derivatives remains an active area of research, driven by the continuous search for new pharmaceuticals with improved efficacy and specificity. acs.org Modern synthetic strategies often involve transition-metal catalyzed reactions to generate complex pyrimidine-containing hybrids. chemrxiv.org
The Role of Sulfanyl (B85325) Moieties in Chemical Synthesis and Molecular Architecture
Sulfanyl moieties (also known as thioethers) are functional groups containing a sulfur atom bonded to two organic substituents (R-S-R'). These groups are integral to both biological systems and synthetic chemistry. In nature, the sulfur-containing amino acid methionine plays a critical role in protein structure and function.
In chemical synthesis, sulfanyl groups are valued for their versatility. The sulfur atom can exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), each imparting distinct chemical properties. researchgate.net Thioethers are important building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. chemrxiv.org The introduction of a sulfanyl linker into a molecular structure can influence its three-dimensional shape, electronic properties, and metabolic stability. Synthetic methods to form carbon-sulfur bonds are a cornerstone of organosulfur chemistry, with techniques ranging from classical nucleophilic substitution to modern palladium-catalyzed cross-coupling reactions. nih.govrsc.org
Rationale for Investigating the Chemical Compound 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine
While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on its constituent parts and the principles of medicinal and synthetic chemistry.
The structure of this compound is a unique amalgamation of three distinct chemical motifs:
The Pyrimidine Ring: An electron-deficient aromatic system.
The Sulfanyl Linker: A flexible, polarizable bridge.
The 2,5-Dimethoxyphenyl Group: An electron-rich aromatic ring.
The juxtaposition of the electron-deficient pyrimidine and the electron-rich dimethoxyphenyl ring, connected by a sulfur atom, creates a molecule with a significant dipole moment and potential for interesting intramolecular electronic interactions.
Synthetic Challenges: The primary challenge in synthesizing this molecule lies in the formation of the aryl-sulfur-pyrimidine bond. Several synthetic routes could be envisioned, each with its own set of potential difficulties:
Nucleophilic Aromatic Substitution (SNAr): This would likely involve the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with 2,5-dimethoxythiophenol (B132890). While SNAr reactions on heteroaryl halides are known, they often require elevated temperatures or activating groups on the pyrimidine ring to proceed efficiently. chemrxiv.orgnih.govbohrium.com
Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig or related cross-couplings could potentially form the C-S bond between a 2-halopyrimidine and 2,5-dimethoxythiophenol, or between a pyrimidine-2-thiol (B7767146) and a halo-dimethoxybenzene. These reactions often require careful optimization of catalysts, ligands, and reaction conditions to avoid side reactions and achieve good yields. rsc.orgmdpi.com
The this compound molecule possesses multiple reactive sites, suggesting a rich potential for a variety of chemical transformations:
Oxidation of the Sulfanyl Linker: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide or sulfone. These transformations would significantly alter the electronic and steric properties of the molecule, providing a route to a family of related compounds with potentially different biological activities.
Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethoxyphenyl ring is a likely site for electrophilic substitution reactions, allowing for the introduction of additional functional groups.
Modification of the Pyrimidine Ring: While the pyrimidine ring is generally less reactive towards electrophilic attack, it can undergo nucleophilic substitution or be functionalized through various modern synthetic methods.
The investigation of this compound is relevant in several broader research contexts:
Medicinal Chemistry: Given that both pyrimidine and sulfanyl moieties are prevalent in pharmaceuticals, this compound could serve as a scaffold for the development of new therapeutic agents. chemrxiv.orgscirp.org The 2,5-dimethylphenyl scaffold itself is found in some antimicrobial compounds. rsc.org
Materials Science: Aryl thioethers and heterocyclic compounds can exhibit interesting electronic and photophysical properties, making them potential candidates for applications in organic electronics.
Synthetic Methodology: Developing efficient and reliable methods for the synthesis of molecules like this compound contributes to the broader toolkit of synthetic organic chemists, enabling the creation of other complex molecules.
Data Tables
Table 1: Physicochemical Properties of a Key Starting Material
This table presents known properties for 2,5-Dimethoxythiophenol, a crucial precursor for the synthesis of the title compound.
| Property | Value | Reference |
| IUPAC Name | 2,5-dimethoxybenzenethiol | nih.gov |
| CAS Number | 1483-27-8 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₈H₁₀O₂S | nih.gov |
| Molecular Weight | 170.23 g/mol | sigmaaldrich.comnih.gov |
| Boiling Point | 88-90 °C at 0.5 mmHg | sigmaaldrich.com |
| Density | 1.134 g/mL at 25 °C | sigmaaldrich.com |
Table 2: Representative Synthetic Methods for Aryl-Sulfanyl-Pyrimidine Scaffolds
This table summarizes common synthetic strategies for forming the key C-S bond found in the title compound, based on analogous reactions reported in the literature.
| Reaction Type | Reactants | Typical Conditions | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyrimidine + Aryl Thiol | Base (e.g., K₂CO₃), Solvent (e.g., DMAc), Heat | nih.gov |
| Palladium-Catalyzed Cross-Coupling | 2-Halopyrimidine + Aryl Thiol | Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base | mdpi.com |
| Condensation | 2-Thiopyrimidine + Benzyl Halide | Base, Solvent | scirp.org |
Structure
3D Structure
Properties
CAS No. |
646511-19-5 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C12H12N2O2S/c1-15-9-4-5-10(16-2)11(8-9)17-12-13-6-3-7-14-12/h3-8H,1-2H3 |
InChI Key |
LDVLJUCWBKESAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=NC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Sulfanylpyrimidine
Diverse Synthetic Pathways to the Pyrimidine (B1678525) Ring System
The construction of the 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine scaffold can be achieved through several distinct synthetic routes. These pathways either build the pyrimidine ring with the sulfur-linked aryl group already incorporated or introduce the sulfanyl (B85325) substituent onto a pre-formed pyrimidine ring.
Cyclocondensation Reactions Employing 2,5-Dimethoxyphenyl Precursors
Cyclocondensation reactions represent a fundamental approach to the synthesis of the pyrimidine ring. In the context of this compound, this would ideally involve a one-pot reaction of a 1,3-dielectrophilic component with a nucleophilic species containing the 2,5-dimethoxyphenyl)sulfanyl moiety. For instance, a reaction could be envisioned between a β-dicarbonyl compound or its equivalent and an S-(2,5-dimethoxyphenyl)isothiourea derivative. While specific examples for the direct synthesis of the title compound via this route are not prevalent in the literature, the general principle is well-established for the synthesis of other 2-substituted pyrimidines. mdpi.com The challenge in this approach often lies in the synthesis and stability of the required S-aryl isothiourea precursor.
A plausible, though less direct, cyclocondensation approach involves the reaction of a suitable three-carbon synthon with a guanidine (B92328) derivative, followed by subsequent introduction of the 2,5-dimethoxyphenylsulfanyl group. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, which could be adapted for this purpose. mdpi.com
Strategies for Direct Introduction of the Sulfanyl Substituent at the C2 Position of the Pyrimidine Ring
A more common and direct strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction on a pre-formed pyrimidine ring. This approach typically utilizes a pyrimidine derivative with a good leaving group at the C2 position, most commonly a halogen such as chlorine.
The reaction of 2-chloropyrimidine (B141910) with 2,5-dimethoxybenzenethiol in the presence of a suitable base is a primary method for the formation of the desired C-S bond. The base serves to deprotonate the thiol, generating a more nucleophilic thiolate anion which then displaces the chloride from the electron-deficient pyrimidine ring. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like triethylamine (B128534) (TEA) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloropyrimidine | 2,5-Dimethoxybenzenethiol | NaH | DMF | Room Temp. | High |
| 2-Bromopyrimidine | 2,5-Dimethoxybenzenethiol | K2CO3 | MeCN | Reflux | Good to High |
Note: This table represents typical conditions and yields may vary based on specific reaction parameters.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Sulfanyl Bond Formation
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper, have emerged as powerful tools for the formation of carbon-sulfur bonds. The Buchwald-Hartwig amination protocol, originally developed for C-N bond formation, has been successfully extended to C-S bond formation. organic-chemistry.org
In this context, a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) can be coupled with 2,5-dimethoxythiophenol (B132890) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence both the reaction rate and the scope of compatible functional groups. Commonly used ligands for C-S cross-coupling include bulky, electron-rich phosphines such as Xantphos and BrettPhos. nih.govgoogle.com
Table 2: Representative Palladium-Catalyzed C-S Coupling Conditions
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 2-Bromopyrimidine | 2,5-Dimethoxythiophenol | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 80-110 |
| 2-Chloropyrimidine | 2,5-Dimethoxythiophenol | Pd(OAc)2 | BrettPhos | NaOt-Bu | Dioxane | 100 |
Note: This table is illustrative. Specific conditions and yields are highly dependent on the substrates and catalyst system.
Copper-catalyzed methods also provide a valuable alternative for the formation of the aryl-sulfanyl bond, often offering a more cost-effective option compared to palladium.
Functional Group Interconversions and Post-Synthetic Modifications on the Pyrimidine Core
Once the this compound core is assembled, further diversification can be achieved through functional group interconversions and post-synthetic modifications. These modifications can be used to fine-tune the electronic and steric properties of the molecule.
For example, if the pyrimidine ring contains other functionalizable positions, such as a halogen or a methyl group, these can be subjected to a variety of transformations. A halogen atom at the C4 or C6 position could be displaced by various nucleophiles or participate in further cross-coupling reactions. A methyl group could be oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization.
A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification. This involves converting the pyrimidine into a pyrimidinium salt, which is then cleaved to a three-carbon building block. This intermediate can then be used in various heterocycle-forming reactions to generate diverse analogs. organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity
The optimization of reaction conditions is a critical aspect of developing a practical and efficient synthesis of this compound. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
In the context of transition metal-catalyzed C-S coupling reactions, a screening of different palladium precatalysts (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligands (e.g., XPhos, SPhos, RuPhos), and bases (e.g., K3PO4, Cs2CO3, KHMDS) can lead to significant improvements in yield and selectivity. nih.gov For instance, in a Buchwald-Hartwig amination, switching from one phosphine ligand to another can dramatically impact the reaction outcome. researchgate.net
The following interactive table illustrates how different parameters can be systematically varied to optimize a generic palladium-catalyzed C-S coupling reaction.
Table 3: Interactive Optimization of a Palladium-Catalyzed C-S Coupling Reaction
| Parameter | Option 1 | Option 2 | Option 3 |
| Catalyst | Pd(OAc)2 | Pd2(dba)3 | Pd(PPh3)4 |
| Ligand | Xantphos | BrettPhos | SPhos |
| Base | K3PO4 | Cs2CO3 | NaOt-Bu |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 80 | 100 | 120 |
Users can conceptually select different combinations to understand the multi-variable nature of reaction optimization.
Green Chemistry Principles and Sustainable Synthetic Approaches in the Preparation of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds and other fine chemicals to minimize environmental impact and enhance sustainability. rsc.orgresearchgate.netresearchgate.net For the synthesis of this compound, several green approaches can be considered.
One key aspect is the use of more environmentally benign solvents. Traditional syntheses often employ volatile organic compounds (VOCs) which have environmental and health concerns. The exploration of greener solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a significant step towards a more sustainable process. mdpi.com
Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of a wide range of pyrimidine derivatives. nih.govnih.gov
The efficiency of a synthetic route can be quantitatively assessed using various green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). These metrics help in comparing different synthetic strategies and identifying areas for improvement from a sustainability perspective. rsc.org
Table 4: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| E-Factor | Total weight of waste / Weight of product | 0 |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |
By applying these principles and metrics, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Mechanistic Investigations of Formation and Reactivity
Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Ring Assembly
The synthesis of the pyrimidine ring itself is a well-established area of organic chemistry, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. wikipedia.org For the specific case of 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine, a plausible synthetic route would involve the reaction of a precursor containing the 2,5-dimethoxythiophenyl moiety with a suitable three-carbon component to construct the pyrimidine ring.
Detailed Studies on Nucleophilic Substitution Processes at Pyrimidine Carbon Centers
The pyrimidine ring is known to be electron-deficient, which makes its carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack. wikipedia.org The formation of this compound likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a 2-substituted pyrimidine precursor. A common precursor would be a 2-halopyrimidine, such as 2-chloropyrimidine (B141910).
The mechanism of this substitution would involve the nucleophilic attack of the thiolate anion of 2,5-dimethoxythiophenol (B132890) at the C2 position of the pyrimidine ring. This attack is the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring. Subsequently, the leaving group (e.g., a halide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
The reactivity of the pyrimidine core towards nucleophilic substitution is significantly influenced by the substituents present on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbon centers and stabilize the Meisenheimer intermediate, thereby accelerating the reaction. Conversely, electron-donating groups would be expected to decrease the reaction rate.
Illustrative Reaction Scheme:
Insights into Cyclization Reaction Pathways and Stereochemical Control
The construction of the pyrimidine ring itself is a cyclization process. A general and widely used method for pyrimidine synthesis is the Principal Synthesis, which involves the reaction of a β-dicarbonyl compound with an N-C-N component like an amidine. wikipedia.org In the context of this compound, a plausible retrosynthetic analysis would disconnect the molecule into 2,5-dimethoxythio-substituted amidine and a three-carbon electrophilic partner.
The cyclization mechanism typically begins with the nucleophilic attack of one of the nitrogen atoms of the amidine onto a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.
Stereochemical control is generally not a factor in the synthesis of the planar pyrimidine ring itself. However, if the substituents on the pyrimidine ring or the reactants contain chiral centers, then diastereomeric products could be formed. For this compound, where the substituents are achiral, stereochemical considerations are not pertinent to the formation of the core heterocyclic structure.
Reaction Kinetics and Thermodynamic Considerations for Key Synthetic Steps
The kinetics of the nucleophilic aromatic substitution to form this compound are expected to follow a second-order rate law, being first order in both the pyrimidine substrate and the thiolate nucleophile. libretexts.org The rate of reaction would be influenced by several factors including the nature of the leaving group, the solvent, and the temperature.
Hypothetical Kinetic Data for the Formation of this compound:
| Reactant 1 (Concentration, M) | Reactant 2 (Concentration, M) | Initial Rate (M/s) |
| 0.1 (2-Chloropyrimidine) | 0.1 (2,5-Dimethoxythiolate) | 1.5 x 10⁻⁴ |
| 0.2 (2-Chloropyrimidine) | 0.1 (2,5-Dimethoxythiolate) | 3.0 x 10⁻⁴ |
| 0.1 (2-Chloropyrimidine) | 0.2 (2,5-Dimethoxythiolate) | 3.0 x 10⁻⁴ |
Note: The data in this table is illustrative and intended to demonstrate the expected second-order kinetics. Actual experimental values are not available.
Estimated Thermodynamic Parameters for Pyrimidine Synthesis:
| Thermodynamic Parameter | Estimated Value | Implication |
| Enthalpy Change (ΔH) | < 0 | Exothermic, reaction releases heat. |
| Entropy Change (ΔS) | > 0 | Increase in disorder, favorable. |
| Gibbs Free Energy (ΔG) | < 0 | Spontaneous and product-favored. |
Note: These are generalized thermodynamic considerations for pyrimidine synthesis and may not represent the specific values for the target compound.
Mechanistic Pathways of Sulfanyl (B85325) Group Transformations on the Pyrimidine Scaffold
The sulfanyl group at the 2-position of the pyrimidine ring is a versatile functional handle that can undergo various transformations. Two key transformations are oxidation and further nucleophilic substitution.
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to a sulfoxide (B87167) and then to a sulfone using appropriate oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Mechanism of Oxidation: The oxidation mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. This is a concerted process that leads to the formation of the sulfoxide. Further oxidation to the sulfone proceeds through a similar mechanism.
The electronic properties of the pyrimidine ring can influence the rate of oxidation. The electron-withdrawing nature of the pyrimidine ring would decrease the electron density on the sulfur atom, potentially making it less nucleophilic and thus slowing down the oxidation compared to an alkyl sulfide (B99878).
Nucleophilic Substitution: The sulfanyl group itself can be a leaving group, particularly after being oxidized to the more electron-withdrawing sulfinyl or sulfonyl groups. These oxidized derivatives are highly activated towards nucleophilic aromatic substitution. acs.org This allows for the introduction of a variety of other functional groups at the 2-position of the pyrimidine ring.
Illustrative Reaction Scheme for Sulfone Displacement:
This reactivity provides a powerful tool for the late-stage functionalization of the pyrimidine scaffold, enabling the synthesis of a diverse range of derivatives from a common intermediate.
Comprehensive Analysis of this compound Hindered by Lack of Specific Data
A comprehensive article detailing the spectroscopic and structural elucidation of the chemical compound this compound cannot be generated at this time due to a lack of specific, publicly available research data for this exact molecule. Extensive searches for detailed experimental findings, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, Mass Spectrometry (MS), and X-ray crystallography data, have not yielded the necessary information to fulfill the requested in-depth analysis.
While general principles of spectroscopic analysis for the broader class of pyrimidine derivatives are well-documented, the specific data points required for a thorough and scientifically accurate article on this compound are not present in the available literature. This includes the absence of published NMR chemical shifts, specific vibrational frequencies from IR and Raman analyses, detailed mass fragmentation patterns, and crystallographic data.
Consequently, the creation of an authoritative and detailed scientific article, complete with the requisite data tables and in-depth research findings as per the specified outline, is not feasible. The following sections of the proposed article outline could not be substantiated with compound-specific information:
Comprehensive Spectroscopic and Structural Elucidation Techniques
Integration of Multi-Spectroscopic Data for Holistic Structural Characterization:A holistic characterization is predicated on the availability of multiple forms of spectroscopic data. Without these individual datasets, an integrated analysis to confirm the structure of 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine cannot be performed.
Further research and publication of the synthesis and characterization of this compound are required before a comprehensive and scientifically rigorous article can be written.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.orgajchem-a.com This method calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. For 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step. materialsciencejournal.orgajchem-a.com These calculations would optimize the molecule's geometry to find its most stable three-dimensional structure and determine its fundamental electronic properties.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, FMO analysis would map the distribution of these orbitals to predict which parts of the molecule are most likely to be involved in nucleophilic or electrophilic attacks.
Table 1: Hypothetical Frontier Molecular Orbital Data for a Thioether-Substituted Pyrimidine (B1678525) (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| E_HOMO | -6.5 | Indicates electron-donating capability. |
| E_LUMO | -1.2 | Indicates electron-accepting capability. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the study of donor-acceptor interactions, which reveal charge delocalization from filled "donor" NBOs (bonds or lone pairs) to empty "acceptor" NBOs (antibonds). researchgate.netwisc.edu The energy associated with these interactions, known as the second-order perturbation energy (E(2)), quantifies the stability gained from electron delocalization. In this compound, NBO analysis would identify key stabilizing interactions, such as those between the lone pairs on the sulfur or nitrogen atoms and the antibonding orbitals of the aromatic rings. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. rsc.orgresearchgate.net Red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). Blue areas denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). Green areas are neutral. For this compound, an MEP map would clearly identify the nucleophilic sites on the pyrimidine nitrogens and the electrophilic regions, guiding the understanding of its intermolecular interactions. semanticscholar.org
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like the C-S bond in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them. nih.govnih.gov By systematically rotating the dihedral angles around the key bonds and calculating the energy at each step, a potential energy surface can be generated. This landscape reveals the global minimum energy conformation and other low-energy isomers that might co-exist, which is crucial for understanding the molecule's actual structure and how its shape influences its properties.
Simulation of Spectroscopic Parameters for Experimental Validation and Prediction
A powerful application of computational chemistry is the prediction of spectroscopic data. After optimizing the molecule's geometry, further calculations can simulate its vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govmaterialsciencejournal.org Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the structure and assign specific absorption bands to molecular motions. Similarly, predicted NMR chemical shifts provide a powerful tool for interpreting experimental ¹H and ¹³C NMR spectra. This computational-experimental comparison is essential for validating the calculated structure and providing a definitive characterization of the molecule.
Computational Modeling of Reaction Intermediates and Transition States
Beyond studying the molecule in its ground state, computational methods can be used to explore its chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the structures of short-lived intermediates and high-energy transition states. Calculating the energy barriers (activation energies) associated with these transition states allows for the prediction of the most likely reaction pathways and the determination of reaction kinetics. For a molecule like this compound, this could be used to predict its metabolic pathways or its behavior in synthetic reactions.
Chemical Reactivity and Derivatization Pathways
Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity. wikipedia.orgbhu.ac.in
Electrophilic Reactivity: Generally, electrophilic aromatic substitution on the pyrimidine ring is difficult because the ring's electron density is low, and acidic conditions used for many electrophilic reactions lead to protonation of the ring nitrogens, further deactivating the ring. bhu.ac.inresearchgate.net However, substitution, when it does occur, is directed to the C-5 position, which is the most electron-rich carbon. wikipedia.org The presence of electron-donating groups can activate the ring towards electrophilic attack. researchgate.netyoutube.com In the case of 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine, the sulfanyl (B85325) group can act as an electron-donating substituent, potentially facilitating substitution at the C-5 position under specific conditions.
Nucleophilic Reactivity: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgyoutube.com Since the C-2 position is already substituted, the C-4 and C-6 positions are the primary sites for nucleophilic aromatic substitution (SNAr). A leaving group, such as a halogen, at these positions can be readily displaced by a variety of nucleophiles. While the parent compound lacks a suitable leaving group at C-4 or C-6, precursor pyrimidines used in its synthesis (e.g., 2,4-dichloropyrimidine) can be functionalized at these positions before or after the introduction of the sulfanyl moiety.
| Position | Reaction Type | Reactivity | Notes |
|---|---|---|---|
| C-2 | Nucleophilic Substitution | Substituted | This position is occupied by the (2,5-dimethoxyphenyl)sulfanyl group. |
| N-1, N-3 | Electrophilic Attack (e.g., Alkylation) | Moderate | Quaternization can occur at the ring nitrogens, though pyrimidine is a weak base (pKa ≈ 1.23). wikipedia.orgbhu.ac.in |
| C-4, C-6 | Nucleophilic Substitution | High (if leaving group is present) | These positions are electron-deficient and prime targets for nucleophiles. youtube.com |
| C-5 | Electrophilic Substitution | Low to Moderate | The least electron-deficient carbon position. Requires activating groups for successful substitution. wikipedia.orgresearchgate.net |
Chemical Transformations of the Sulfanyl Moiety
The sulfanyl (thioether) linkage is a key functional group that can undergo several important chemical transformations. These reactions can modulate the electronic and steric properties of the molecule.
One of the most common transformations is the oxidation of the sulfur atom. Using mild oxidizing agents, the thioether can be converted to a sulfoxide (B87167). Stronger oxidation conditions can further transform the sulfoxide into a sulfone. These transformations significantly alter the polarity and hydrogen-bonding capacity of the molecule.
The carbon-sulfur bond itself can be the target of chemical reactions. Transition metal catalysis, particularly with nickel or palladium, has been employed for C-S bond formation and, in some cases, for aryl exchange reactions where the sulfur-bound aryl group is swapped. nih.govacs.org This suggests that under specific catalytic conditions, the 2,5-dimethoxyphenyl group could potentially be exchanged for other aryl or alkyl groups.
| Reaction | Reagent(s) | Product | Significance |
|---|---|---|---|
| Oxidation to Sulfoxide | m-CPBA (1 equiv.), H₂O₂ | 2-(2,5-Dimethoxyphenyl)sulfinylpyrimidine | Increases polarity; introduces a chiral center at the sulfur atom. |
| Oxidation to Sulfone | m-CPBA (>2 equiv.), KMnO₄ | 2-(2,5-Dimethoxyphenyl)sulfonylpyrimidine | Further increases polarity and alters geometry. The sulfonyl group is a strong electron-withdrawing group. |
| Aryl Exchange | Ni or Pd catalyst, Aryl Halide/Ester | 2-(New-Aryl)sulfanylpyrimidine | Allows for late-stage diversification of the aryl substituent without resynthesizing from a new thiophenol. acs.org |
Modifications and Functionalization of the Dimethoxyphenyl Substituent
The 2,5-dimethoxyphenyl ring offers several avenues for functionalization, allowing for the fine-tuning of the molecule's properties.
The two methoxy (B1213986) groups are key functional handles. Cleavage of one or both methoxy groups, typically using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), yields the corresponding phenol(s). These phenolic hydroxyl groups can then be further derivatized, for example, through alkylation or acylation, to introduce a wide variety of new functional groups.
The aromatic ring itself is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. The directing effects of the ortho, para-directing methoxy groups and the ortho, para-directing sulfanylpyrimidine substituent (which deactivates) would need to be considered to predict the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions. The most likely positions for substitution are C-4 and C-6 of the dimethoxyphenyl ring.
Synthesis of Novel Analogs and Libraries for Broad Chemical Exploration
The modular nature of the synthesis of this compound lends itself well to the creation of chemical libraries for broad exploration. The most common synthetic route involves the nucleophilic aromatic substitution of a 2-halopyrimidine with 2,5-dimethoxythiophenol (B132890). nih.govelte.hu By systematically varying both the pyrimidine and the thiophenol building blocks, a large and diverse library of analogs can be generated.
Strategies for Library Synthesis:
Varying the Pyrimidine Core: A wide range of commercially available or synthetically accessible 2-chloropyrimidines can be used. These can bear different substituents at the C-4, C-5, and C-6 positions, allowing for exploration of steric and electronic effects on the pyrimidine ring. chemicalbook.comnih.gov
Varying the Thiophenol Component: A diverse collection of substituted thiophenols can be reacted with a common 2-halopyrimidine. This allows for extensive modification of the phenyl ring portion of the molecule. mdpi.comnih.gov
Post-Synthesis Modification: As described in the sections above, a core scaffold can be synthesized and then subjected to a variety of reactions to introduce diversity at a later stage.
| Component Type | Example Building Blocks | Resulting Modification |
|---|---|---|
| Pyrimidine Precursor | 2-Chloro-4-methylpyrimidine, 2-Chloro-5-fluoropyrimidine, 2,4-Dichloropyrimidine | Introduces substituents at various positions on the pyrimidine ring. |
| Thiophenol Precursor | 4-Methylthiophenol, 3,4-Dichlorothiophenol, 4-Methoxythiophenol | Systematically alters the substitution pattern on the phenyl ring. |
This combinatorial approach enables the rapid generation of hundreds of distinct analogs, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov
Potential Applications in Advanced Chemical Science
Utility in Materials Science and Polymer Chemistry
The incorporation of 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine as a monomeric unit into polymers could yield advanced materials with unique properties. The pyrimidine (B1678525) ring is a known component in novel semiconducting polymers, where its inclusion in the polymer backbone can lead to interesting electronic characteristics. rsc.org Furthermore, the fusion of a pyrimidine core into a polymer structure can significantly alter physical and chemical properties such as solubility, polarity, and lipophilicity, offering a method to fine-tune material characteristics for specific applications. nih.gov
The thioether linkage introduces sulfur into the polymer backbone, a feature known to impart useful functionalities. For instance, poly(thioether-ester)s have been synthesized, and the subsequent oxidation of the thioether to a more hydrophilic sulfone group can dramatically increase the polymer's degradation kinetics. acs.org This suggests that polymers derived from this compound could be designed as degradable materials. Additionally, poly(ether-thioether)s have demonstrated utility as solid polymer electrolytes for lithium-ion conduction, indicating a potential application in energy storage technologies. acs.org The thiol-epoxy "click" reaction is a highly efficient method for producing poly(ß-hydroxy thioether)s, and a similar strategy could potentially be adapted for this compound. ntu.edu.sg
The 2,5-dimethoxyphenyl group is expected to influence the final properties of any resulting polymer. The two methoxy (B1213986) groups are strong electron-donating substituents, which can increase the electron density of the aromatic ring and influence the polymer's electronic and optical behavior. In electrochromic polyamides, it has been shown that ortho-methoxy substituents can create significant steric hindrance, which in turn affects the resonance and stability of the polymer's oxidized states. acs.org Compounds featuring the dimethoxyphenyl moiety are also known to exhibit fluorescence, a property that could be transferred to a polymer system. nih.gov
Table 1: Potential Contributions of Structural Moieties to Polymer Properties
| Structural Component | Potential Contribution to Polymer Properties | Related Research Findings |
|---|---|---|
| Pyrimidine Ring | Electronic conductivity, tunable solubility and polarity. | Used in the synthesis of novel semiconducting polymers. rsc.org Fused pyrimidines alter lipophilicity and other physical properties. nih.gov |
| Sulfanyl (B85325) (Thioether) Linkage | Enhanced degradability (via oxidation), ion conductivity, platform for post-polymerization modification. | Oxidation of poly(thioether-esters) to poly(sulfone-esters) leads to ultrafast degradation. acs.org Poly(ether-thioether)s are explored as solid polymer electrolytes. acs.org |
| 2,5-Dimethoxyphenyl Group | Fluorescence, steric control of polymer conformation, modification of electronic properties. | Dimethoxyphenyl-containing dyes are fluorescent and sensitive to environmental polarity. nih.gov Ortho-methoxy groups influence the stability of electrochromic polymers. acs.org |
Ligand Design and Coordination Chemistry in Catalysis
The molecular structure of this compound possesses multiple potential coordination sites, making it an attractive candidate for ligand design in coordination chemistry and catalysis. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which can act as Lewis basic sites to coordinate with metal centers. youtube.com The exocyclic sulfur atom of the thioether linkage also provides a soft donor site. This combination allows for several binding modes, including monodentate coordination through either a nitrogen or the sulfur, or, more interestingly, bidentate chelation involving one nitrogen and the sulfur atom.
The design of ligands based on pyrimidine is a well-established strategy for creating highly organized molecular architectures and functional metal complexes. mdpi.com Specifically, pyrimidine-2-thiolate anions, which are structurally related to the title compound, have been shown to act as bidentate S,N-ligands, forming stable, four-membered chelate rings with metals such as palladium(II). capes.gov.brasianpubs.org Such chelation can impart significant stability to the resulting metal complex. A recent study detailed the synthesis of aminopyrimidine-arylsulfide conjugates, highlighting the current interest in this class of thioether-pyrimidine scaffolds. nih.gov
The presence of the 2,5-dimethoxyphenyl group can electronically tune the properties of the ligand. The electron-donating methoxy groups increase the electron density on the aromatic ring, which can influence the donor strength of the sulfur atom. Furthermore, the ortho-methoxy group can play a direct role in catalysis through secondary coordination to the metal center, a phenomenon observed to stabilize nickel(II) catalysts for polymerization reactions. nsf.gov The combination of a pyrimidine, a thioether, and tunable electronic effects from the substituted phenyl ring makes this compound a promising scaffold for developing novel catalysts.
Applications in Analytical Chemistry for Chemical Sensing and Detection
The inherent structural features of this compound suggest its potential use as a chemosensor for the detection of various analytes, particularly metal ions. This prospective application is primarily based on the potential for analyte binding to induce a measurable change in the compound's optical properties, such as fluorescence.
The 2,5-dimethoxyphenyl unit is a known fluorophore. Chalcone dyes containing a dimethoxyphenyl group, for example, exhibit fluorescence that is sensitive to the polarity of their solvent environment. nih.gov It is plausible that this compound would also be fluorescent. The coordination of a metal ion to the pyrimidine nitrogen atoms or the thioether sulfur could significantly perturb the electronic structure of the molecule, leading to a change in its fluorescence emission. This change could manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, forming the basis of a detection mechanism.
This sensing strategy has been successfully demonstrated with numerous pyrimidine derivatives. For instance, pyrimidine-based fluorescent sensors have been developed for the highly selective detection of metal ions including Al³⁺ and Fe³⁺, as well as anions like HSO₄⁻. nih.govnih.govwu.ac.th Similarly, thiol and thioether-containing molecules have been employed in colorimetric and fluorescent sensor arrays for the detection and discrimination of various heavy metal ions. measurebiology.orgrsc.orgacs.org Thiol-capped quantum dots are another example where metal ion binding quenches fluorescence for sensing purposes. Given these precedents, this compound could be engineered as a selective sensor where the binding event at the pyrimidine-thioether site is signaled by the dimethoxyphenyl fluorophore.
Table 2: Examples of Pyrimidine and Thiol/Thioether-Based Chemical Sensors
| Sensor Compound Type | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Pyrimidine Derivative | Aluminum (Al³⁺) | Fluorescence Quenching | 7.35 µg/mL nih.gov |
| Furo[2,3-d] Pyrimidine Derivative | Bisulfate (HSO₄⁻) | Fluorescence Enhancement | Not Specified nih.gov |
| Pyrimidine-based Nanoparticles | Pseudomonas aeruginosa | Fluorescence Enhancement | 46 CFU rsc.org |
| N-(pyrimidin-2-yl) thiophene-2-carboxamide | Iron (Fe³⁺) | Fluorescence Quenching | 1.24 µM wu.ac.th |
| Thiol-rich Nanoframes | Heavy Metal Ions | Colorimetric Change | Not Specified rsc.org |
| Thiol-capped CdTe Quantum Dots | Mercury (Hg²⁺) | Fluorescence Quenching | Not Specified |
Future Research Directions
Development of Novel and More Efficient Synthetic Routes for Structural Diversity
While classical synthetic methods for pyrimidine (B1678525) derivatives exist, future research should focus on creating more efficient, sustainable, and versatile synthetic pathways to generate a wide array of analogues. The development of novel multicomponent reactions (MCRs) stands out as a particularly promising strategy. An iridium-catalyzed MCR has been reported for the regioselective synthesis of highly substituted pyrimidines from amidines and multiple different alcohols, a process that proceeds through a sequence of condensation and dehydrogenation steps. acs.org Adopting and refining such protocols could allow for the one-pot assembly of complex pyrimidine structures from simple, readily available precursors, minimizing waste and intermediate workups. mdpi.com
Furthermore, research into novel C-S bond formation techniques is critical for diversifying the aryl sulfide (B99878) portion of the molecule. Modern methods often move beyond traditional Ullmann-type couplings to include catalyst systems with broad functional group tolerance. mdpi.com For instance, a mild, one-pot protocol for synthesizing diaryl and heteroaryl sulfides using sulfenyl chlorides and arylzinc reagents has been shown to be compatible with N-heterocycles like pyrimidine. acs.org Exploring palladium-catalyzed couplings with advanced ligands or nickel-catalyzed reductive cross-coupling reactions could also provide efficient access to a library of derivatives with varied substitution patterns on the phenyl ring. organic-chemistry.org The application of green chemistry principles, such as the use of ultrasound-assisted synthesis, could also lead to shorter reaction times and higher yields. nih.gov
A key future goal will be to design synthetic routes that allow for the late-stage functionalization of the core scaffold. This approach, where key structural modifications are introduced in the final steps of a synthesis, is highly valuable for the rapid generation of a diverse chemical library. Mechanism-based reagent design, which has been used for the C2-selective amination of pyrimidines, offers a pathway for site-selective C-H functionalization, providing a powerful tool for creating structural diversity. acs.org
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Iridium-Catalyzed MCR | Uses alcohols and amidines as precursors. | High regioselectivity, sustainability, and access to unsymmetrically substituted pyrimidines. | acs.org |
| Arylzinc-Based C-S Coupling | One-pot conversion of thiols to sulfenyl chlorides followed by reaction with arylzinc reagents. | Mild conditions and high tolerance for functional groups, including heterocycles. | acs.org |
| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to drive reactions. | Reduced reaction times, cleaner reactions, and often higher yields. | nih.gov |
| Mechanism-Based C-H Functionalization | Reagent design based on mechanistic understanding to achieve site-selectivity. | Enables late-stage modification of the core structure for rapid library generation. | acs.org |
In-depth Exploration of Complex Multi-component Reaction Mechanisms
Multicomponent reactions are exceptionally powerful for building molecular complexity in a single step. researchgate.net While their utility in synthesizing pyrimidine derivatives is established, a detailed, fundamental understanding of the underlying reaction mechanisms is often lacking. Future research should dedicate significant effort to elucidating the intricate mechanistic pathways of MCRs used to synthesize the 2-(arylsulfanyl)pyrimidine scaffold.
For many heterocyclic syntheses, the reaction is proposed to proceed through a sequence of classical transformations, such as Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. nih.gov A thorough investigation using a combination of experimental techniques (e.g., isolation of intermediates, kinetic studies, isotopic labeling) and computational modeling can validate these proposed pathways. Understanding the rate-determining step and the influence of catalysts, solvents, and substituent electronics on each step is crucial for reaction optimization. This knowledge allows for the rational selection of reaction conditions to maximize yield, minimize side products, and expand the substrate scope to include previously incompatible functional groups.
Moreover, a deep mechanistic understanding can lead to the discovery of entirely new transformations. By identifying reactive intermediates and understanding their behavior, researchers can potentially trap them or divert the reaction pathway toward novel molecular architectures that are not accessible under standard conditions. This in-depth exploration is not merely academic; it forms the basis for designing more robust and versatile synthetic tools for creating libraries of 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine analogues.
Advanced Computational Modeling for Predictive Chemical Design and Reactivity
Computational chemistry has evolved into a powerful predictive tool in modern drug design and materials science. mdpi.comibmmpeptide.com Future research on this compound and its derivatives should leverage advanced computational modeling to guide and accelerate experimental work. Techniques such as Density Functional Theory (DFT) can be employed to investigate the fundamental properties of the molecule, including its molecular geometry, electronic structure, and vibrational spectra. researchgate.net
A significant area for future development is the use of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By generating a dataset of synthesized analogues and their measured properties, a QSAR model can be trained to predict the activity of virtual, unsynthesized compounds. mdpi.com This predictive capability allows researchers to screen large virtual libraries and prioritize the synthesis of candidates with the highest probability of possessing desired characteristics, saving considerable time and resources. mdpi.com
Beyond predicting properties, computational modeling is invaluable for understanding and predicting chemical reactivity. For instance, modeling reaction pathways can elucidate complex MCR mechanisms, as discussed in the previous section. It can also be used to predict the outcomes of reactions, assess the stability of intermediates, and design catalysts with enhanced activity and selectivity. By simulating how structural modifications to the starting materials will affect the transition states and energy barriers of a reaction, computational models can guide the rational design of more efficient synthetic routes.
| Computational Method | Application Area | Objective | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular Property Analysis | To calculate geometry, electronic structure, and spectroscopic properties. | researchgate.net |
| QSAR Modeling | Predictive Chemical Design | To predict the biological or material properties of novel, unsynthesized analogues. | mdpi.com |
| Reaction Pathway Simulation | Mechanistic Studies | To elucidate complex reaction mechanisms and predict chemical reactivity. | nih.gov |
| Molecular Docking | Target Interaction Analysis | To predict binding modes and affinities with biological targets or material interfaces. | nih.gov |
Expanding Non-Biological Applications through Rational Chemical Modification and Engineering
While pyrimidine derivatives are extensively studied for their biological activity, their unique electronic properties also make them attractive candidates for materials science applications. mdpi.com The diaryl sulfide motif is likewise a key component in various functional materials. researchgate.net A significant future research direction is to explore the non-biological potential of the this compound scaffold through rational chemical modification.
Pyrimidine-based compounds have been investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs), due to their electron-transporting capabilities. google.comresearchgate.net The combination of the electron-deficient pyrimidine ring and the electron-rich dimethoxyphenyl group in the target molecule could give rise to interesting photophysical properties. Future work should focus on synthesizing a series of derivatives where functional groups on both aromatic rings are systematically varied. These modifications can tune the HOMO/LUMO energy levels, absorption/emission spectra, and charge-carrier mobility of the material. For example, introducing strong electron-withdrawing or electron-donating groups could modulate the intramolecular charge transfer characteristics, which is key for applications in luminescent materials and sensors. mdpi.com
Rational design, guided by the computational methods described previously, will be essential. Theoretical calculations can predict how specific structural changes will impact the electronic and optical properties of the resulting molecules, allowing for the targeted synthesis of materials engineered for specific functions. researchgate.net This synergy between synthetic modification and computational prediction could lead to the development of novel organic semiconductors, fluorescent probes, or other advanced functional materials based on the this compound core. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
